

Spectroscopic data of (2-Oxopiperidin-1-yl)acetyl chloride

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Compound of Interest

(2-Oxopiperidin-1-yl)acetyl
chloride

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Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

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Direct experimental spectroscopic data for **(2-Oxopiperidin-1-yl)acetyl chloride** is not readily available in public scientific databases. This guide provides a standard experimental protocol for its synthesis and predicted spectroscopic data based on the analysis of its constituent chemical moieties. The predicted data serves as a reference for researchers synthesizing and characterizing this compound.

Introduction

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive chemical intermediate, valuable in organic synthesis, particularly for introducing the (2-oxopiperidin-1-yl)acetyl group into various molecules. This functional group is of interest in medicinal chemistry and drug development due to the presence of the lactam structure, a common feature in many biologically active compounds. This guide outlines a common synthetic route and provides an estimation of the key spectroscopic data required for its identification and characterization.



Experimental Protocol: Synthesis

A standard and effective method for the preparation of **(2-Oxopiperidin-1-yl)acetyl chloride** is the reaction of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, with thionyl chloride (SOCl₂).[1][2][3][4] This reaction is a widely used procedure for the synthesis of acyl chlorides.[2][4]

Reaction Scheme:

(2-Oxopiperidin-1-yl)acetic acid + SOCl₂ → (2-Oxopiperidin-1-yl)acetyl chloride + SO₂ + HCl

Materials and Reagents:

- (2-Oxopiperidin-1-yl)acetic acid
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, drying tube)
- · Magnetic stirrer and stir bar

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add (2-Oxopiperidin-1-yl)acetic acid.
- Add an excess of thionyl chloride to the flask. The reaction can often be performed neat or with an inert solvent like dichloromethane.
- The mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of HCl and SO₂ gas ceases.[1][3]
- After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.[1]



• The resulting crude (2-Oxopiperidin-1-yl)acetyl chloride, which is often an oil, can then be used in the subsequent reaction step without further purification, as acyl chlorides are generally reactive and susceptible to hydrolysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Oxopiperidin-1-yl)acetyl chloride**. These predictions are based on the known spectral properties of the 2-oxopiperidine ring and the acetyl chloride functional group.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~ 4.2 - 4.5	S	2H	-N-CH2-COCI
~ 3.2 - 3.4	t	2H	-N-CH2-(CH2)3-CO-
~ 2.4 - 2.6	t	2H	-(CH2)3-CH2-CO-N-
~ 1.8 - 2.0	m	4H	-CO-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~ 172 - 175	-CO-Cl
~ 170 - 173	-N-CO-CH ₂ -
~ 50 - 55	-N-CH ₂ -COCl
~ 48 - 52	-N-CH2-(CH2)3-CO-
~ 30 - 35	-(CH ₂) ₃ -CH ₂ -CO-N-
~ 20 - 25	-CO-CH2-CH2-CH2-
~ 20 - 25	-CH2-CH2-CH2-N-



Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1790 - 1815	Strong	C=O stretch (acyl chloride)
~ 1640 - 1680	Strong	C=O stretch (amide/lactam)
~ 2850 - 2960	Medium	C-H stretch (aliphatic)
~ 1400 - 1480	Medium	CH ₂ scissoring
~ 650 - 750	Strong	C-Cl stretch

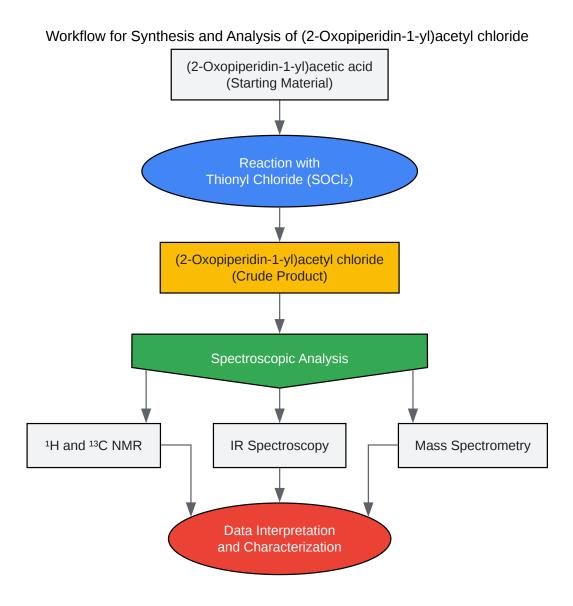
Predicted Mass Spectrometry Data

m/z Value	Interpretation
~ 175/177	[M] ⁺ molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)
~ 140	[M - CI] ⁺
~ 112	[M - COCI]+
~ 98	[M - CH ₂ COCI] ⁺
~ 84	Further fragmentation of the piperidinone ring

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the starting material to the synthesized product and its subsequent spectroscopic analysis.





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Caption: Synthesis and Spectroscopic Analysis Workflow.

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- To cite this document: BenchChem. [Spectroscopic data of (2-Oxopiperidin-1-yl)acetyl chloride]. BenchChem, [2025]. [Online PDF]. Available at:
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